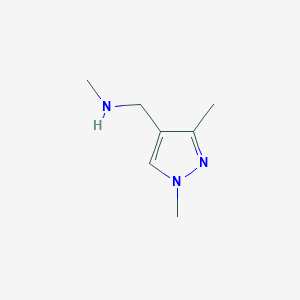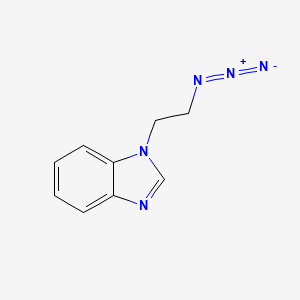
1-(2-azidoethyl)-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(2-azidoethyl)-1H-1,3-benzodiazole involves the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate . This gives rise to particles with a diameter of up to one micrometer . The azidoethyl transfer reagents were prepared according to modified literature and reacted with several unsubstituted azoles to yield the corresponding azidoethyl derivatives .Molecular Structure Analysis
The detailed structural investigations using various liquid and solid-state nuclear magnetic resonance (NMR) spectroscopy methods, X-ray photoelectron spectroscopy (XPS) and mass spectrometry (ESI/MALD) prove that the obtained polymeric material consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains .Chemical Reactions Analysis
The chemical reactions of 1-(2-azidoethyl)-1H-1,3-benzodiazole involve the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate . This gives rise to particles with a diameter of up to one micrometer . The obtained particles are stable in water but, in contrast to other polycatcechol-based polymers, are soluble in organic solvents .科学的研究の応用
Synthesis of Heterocyclic Compounds
Organic azides like 1-(2-azidoethyl)-1H-1,3-benzodiazole are pivotal in synthesizing various heterocyclic compounds. These compounds are fundamental in developing pharmaceuticals and agrochemicals. The azide group participates in cycloaddition reactions, particularly the [3+2] cycloaddition, to form 1,2,3-triazoles . This reaction is a cornerstone of click chemistry, which is widely used for its efficiency and versatility in creating diverse molecular structures.
Photodynamic Therapy
Azides can be incorporated into porphyrinoids, which are compounds that play a significant role in photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to generate reactive oxygen species that kill cancer cells. The azide-functionalized porphyrinoids can be designed to target specific tissues or cells, making them powerful tools in cancer research .
Supramolecular Assembly
The azide group in 1-(2-azidoethyl)-1H-1,3-benzodiazole can facilitate the formation of supramolecular structures through its reactivity. These structures have potential applications in creating new materials with unique properties, such as self-healing materials, sensors, and devices for molecular electronics .
Catalysis
Azide compounds are also used in catalysis. They can act as ligands in transition metal complexes, which are used as catalysts in various chemical reactions. These catalysts can be employed in organic synthesis processes to create complex molecules with high precision and efficiency .
Microorganisms Photoinactivation
Similar to their use in PDT, azide derivatives can be used to inactivate microorganisms through light exposure. This application is particularly relevant in sterilization processes and developing antimicrobial coatings that can be activated by light .
Liquid Crystals and Blood Substitutes
Azide derivatives have been explored for their potential use in creating liquid crystals, which are crucial in display technologies. Additionally, they have been studied as components in blood substitutes for transfusions, offering an alternative to traditional blood products .
将来の方向性
特性
IUPAC Name |
1-(2-azidoethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-13-12-5-6-14-7-11-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHSIBYYPPIMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

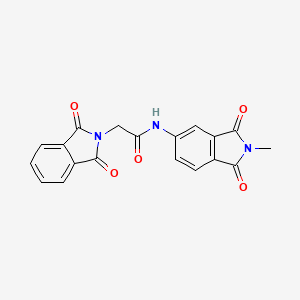

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2771527.png)
![N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide](/img/structure/B2771529.png)
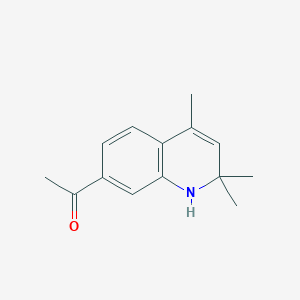
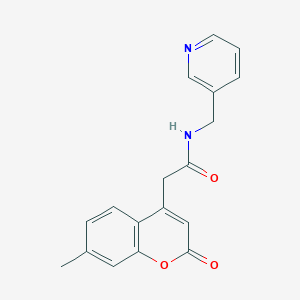
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2771532.png)

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2771535.png)

![9-cyclohexyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2771543.png)

![3-[1-benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2771545.png)
